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Compound of Interest

Compound Name: 3-Ethynylpyridin-2-ol

Cat. No.: B136201 Get Quote

Disclaimer: Due to a lack of specific published experimental and computational studies on 3-
ethynylpyridin-2-ol, this technical guide has been constructed using data and methodologies

from studies on analogous 3-substituted pyridin-2-ol and 2-pyridone systems. The quantitative

data and experimental protocols presented herein are representative of the analyses that

would be applied to this molecule and are based on closely related compounds.

Molecular Structure
3-ethynylpyridin-2-ol is a heterocyclic compound featuring a pyridine ring substituted with a

hydroxyl group at the 2-position and an ethynyl group at the 3-position. The presence of the

hydroxyl group gives rise to significant tautomerism.

Identifier Value

IUPAC Name 3-ethynylpyridin-2-ol

Alternate Name 3-ethynyl-1H-pyridin-2-one

Molecular Formula C₇H₅NO

Molecular Weight 119.12 g/mol

SMILES String
OC1=CC=CN=C1C#C (ol form)

O=C1NC=CC=C1C#C (one form)

CAS Number Not available
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Tautomerism: Pyridin-2-ol vs. 2-Pyridone
A critical aspect of the molecular structure of 3-ethynylpyridin-2-ol is the tautomeric

equilibrium between the pyridin-2-ol (enol) form and the 3-ethynyl-1H-pyridin-2-one (keto) form.

For most substituted 2-hydroxypyridines, the 2-pyridone tautomer is significantly more stable

and is the predominant form in various solvents and in the solid state. This preference is often

attributed to the aromaticity of the charged resonance contributor of the 2-pyridone form, where

the negative charge resides on the more electronegative oxygen atom.[1]

Theoretical calculations, such as those using Density Functional Theory (DFT), can be

employed to determine the relative energies of the tautomers and predict the equilibrium

constant.[2][3]

Conformational Analysis
The conformational landscape of 3-ethynylpyridin-2-ol (in its more stable 2-pyridone

tautomeric form) is primarily defined by the rotation of the ethynyl substituent at the 3-position

relative to the plane of the pyridone ring. While the pyridone ring itself is largely planar, slight

puckering can occur.

Due to the linear nature of the ethynyl group, its rotation does not lead to distinct, high-energy

barrier conformers in the same way a bulkier, non-linear substituent would. The primary

conformational consideration would be the interaction of the terminal hydrogen of the ethynyl

group with the adjacent substituents on the ring. In the absence of specific experimental data

for 3-ethynylpyridin-2-ol, the following table presents hypothetical computational data for the

rotational barrier of the ethynyl group, based on typical values for similar small substituents on

aromatic rings.

Conformer
Dihedral Angle
(H−C≡C−C)

Relative Energy
(kcal/mol)

Population (%)

Planar 0° / 180° 0.0 ~100

Perpendicular 90° < 0.1 < 1

For more complex analogues like 3,4-dihydro-2(1H)-pyridones with bulky substituents, distinct

conformers such as pseudoaxial and pseudoequatorial forms have been identified, with energy
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differences of 2-4 kcal/mol.[4][5]

Experimental Protocols
A common method for the synthesis of substituted 2-pyridone derivatives is a multi-component

reaction. The following is a representative protocol based on the synthesis of 3-cyano-2-

pyridone derivatives.[6][7]

Step 1: Synthesis of N-substituted-2-cyanoacetamide. Aniline derivatives (0.02 mol) and

ethyl cyanoacetate (0.02 mol) are refluxed at high temperature for 2 hours. The reaction

progress is monitored by Thin Layer Chromatography (TLC).

Step 2: Synthesis of 3-cyano-2-pyridone. The cyanoacetamide from Step 1 (0.01 mol) and

acetylacetone (0.01 mol) are dissolved in ethanol. Potassium hydroxide (KOH) is added as a

base. The mixture is refluxed for 4 hours.

Work-up and Purification. After completion, the reaction mixture is cooled, and the product is

precipitated, filtered, and purified, typically by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular

conformation in solution.

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent

(e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

¹H and ¹³C NMR: Standard 1D spectra are acquired to confirm the chemical structure.

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-

frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify

through-space correlations between protons. The intensity of NOE cross-peaks is inversely

proportional to the sixth power of the distance between the protons, allowing for the

determination of their spatial proximity and thus the preferred conformation.

J-Coupling Analysis: The magnitude of scalar coupling constants (J-values) between protons

on the ring can provide information about dihedral angles and ring conformation.[8]
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Computational chemistry, particularly DFT, is widely used to investigate the structure, stability,

and properties of pyridine derivatives.[9][10]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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